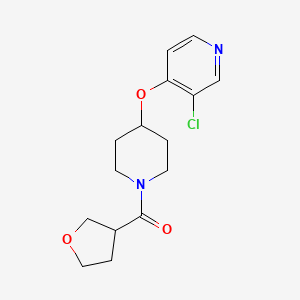

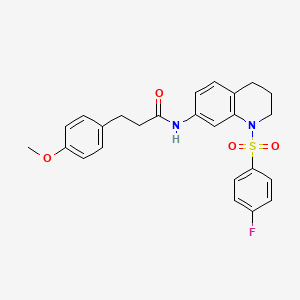

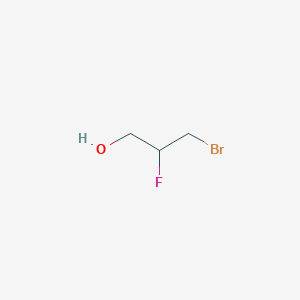

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

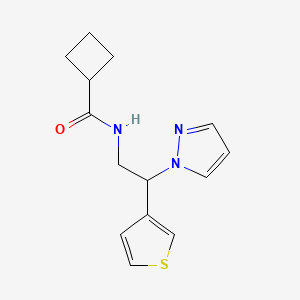

The compound of interest, "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone," is not directly described in the provided papers. However, the papers do discuss related compounds with structural similarities, such as piperidin-4-yl methanone derivatives with chlorophenyl groups and sulfonyl substituents . These compounds are of interest due to their potential pharmacological properties and their structural characteristics, which include specific dihedral angles between rings and the presence of hydrogen bonding in the crystal structure .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and Friedel-Crafts acylation . For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base . Similarly, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves amidation, acylation, and hydration steps, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms . The dihedral angles between the benzene ring and the piperidine rings in one of the compounds are reported to be 51.6 and 89.5 degrees, respectively . These structural insights are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone." However, the presence of functional groups such as hydroxyl, keto, and sulfonyl suggests that these compounds could participate in various chemical reactions, including hydrogen bonding, which is observed in the crystal structure of one of the compounds . These reactions are important for the compound's stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include solubility in organic solvents, crystallization in specific space groups, and the presence of intermolecular hydrogen bonds . The crystallographic data for one of the compounds indicates monoclinic space group P2(1)/c with specific cell parameters . These properties are essential for the characterization and application of these compounds in further studies.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Complex Synthesis and Structural Analysis : Studies have explored the synthesis of complex molecules involving piperidin-4-yl methanone derivatives, highlighting the structural diversity achievable through different synthetic routes. For instance, the synthesis of compounds by substitution reactions and their characterization using spectroscopic techniques and X-ray diffraction studies reveal the compounds' structural details, including conformation and molecular interactions (C. S. Karthik et al., 2021). Such structural insights are crucial for understanding the compounds' chemical behavior and potential applications in various fields, including material science and pharmaceuticals.

Antimicrobial Activity : The antimicrobial potential of piperidin-4-yl methanone derivatives has been investigated, with some compounds exhibiting significant activity against bacterial and fungal strains. This suggests the utility of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (L. Mallesha, K. Mohana, 2014).

Molecular Docking and Biological Activity : Research has also focused on the molecular docking studies of these compounds to understand their interactions with biological targets. This approach aids in the rational design of molecules with enhanced biological activities, such as antimicrobial or anticancer properties. For example, molecular structure and docking studies have been performed to evaluate the antimicrobial activity of certain derivatives, providing insights into their potential therapeutic applications (C. Sivakumar et al., 2021).

Chemical Reactions and Mechanisms : Detailed studies on the chemical reactions and mechanisms involving piperidin-4-yl methanone derivatives enrich the understanding of their reactivity and potential applications in organic synthesis. For example, research on the oxidative carbonylation conditions leading to various heterocyclic derivatives showcases the versatility of these compounds in synthesizing complex molecules (A. Bacchi et al., 2005).

Crystal Structure Analysis : The crystal structure analysis of adducts involving piperidin-1-yl methanone derivatives provides detailed insights into the molecular geometry, intermolecular interactions, and stabilization mechanisms within these compounds. Such analyses are fundamental for the development of materials with specific properties and for understanding the solid-state behavior of pharmaceutical compounds (B. Revathi et al., 2015).

Propriétés

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,5,9,11-12H,2-4,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNKGGHKUDCJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)